2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride is a compound that has garnered attention in both chemical and biological research. This compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological activities. The compound is characterized by its unique molecular structure, which contributes to its potential applications in various scientific fields.
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride is classified as an organic compound with the following characteristics:
The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride typically involves the following methods:
The synthesis may require specific conditions such as temperature control and the use of solvents like dimethylformamide or other polar aprotic solvents. Advanced techniques such as continuous flow reactors may also be employed to enhance yield and purity during industrial production .
The molecular structure of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride features a tetrahydroisoquinoline core attached to a propanoic acid group. The structure can be represented with the following details:
Property | Value |
---|---|
CAS Number | 1132-61-2 |
Molecular Formula | C12H16ClNO2 |
Purity | ≥95% |
The compound can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to various receptors and enzymes, modulating their activity and influencing cellular processes such as signal transduction and gene expression. This interaction is crucial for understanding its potential therapeutic effects against diseases like neurodegeneration .
The compound's stability and reactivity depend on environmental factors such as pH and temperature. It is important to conduct stability studies to determine its shelf life and storage conditions.
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride has several applications in scientific research:
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride (C₁₂H₁₅NO₂·HCl; MW 241.71) possesses distinctive structural characteristics derived from its hybrid architecture. The core consists of a tetrahydroisoquinoline system – a partially saturated isoquinoline where the nitrogen atom at position 2 forms a secondary amine. Attached to this nitrogen is a propanoic acid group via a methylene bridge, creating a flexible spacer terminating in a carboxylic acid functionality. The hydrochloride salt formation protonates the tertiary nitrogen, enhancing water solubility and crystallinity. Key structural identifiers include:
Table 1: Structural Comparison of Key Tetrahydroisoquinoline Carboxylic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Structural Feature | Key Reference |
---|---|---|---|---|
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride | 22683014 | C₁₂H₁₅NO₂·HCl | 2-Propanoic acid substitution | [1] |
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 67123-97-1 | C₁₀H₁₁NO₂ | 3-Carboxylic acid (direct ring attachment) | [2] |
3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)-propionic acid hydrochloride | Not specified | C₁₂H₁₅NO₂·HCl | 3-Carbon spacer to carboxylic acid | [5] |
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | 92932-74-6 | C₁₀H₁₁NO₂ | 1-Carboxylic acid (direct ring attachment) | [6] |
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid hydrochloride | 53014-68-9 | C₁₁H₁₄ClNO₂ | 1-Acetic acid substitution | [9] |
Critical structural differences exist between these derivatives, profoundly influencing their conformational behaviour and biological interactions. Unlike the 1-carboxylic acid or 3-carboxylic acid derivatives where the acidic group is directly attached to the rigid THIQ core, the propanoic acid moiety in the subject compound connects via a flexible ethyl linker to the nitrogen. This design increases rotational freedom, potentially enabling better adaptation to binding pockets. The chiral centre at the carbon alpha to the carboxylic acid (present in the propanoic acid derivative but absent in acetic or propionic acid derivatives) introduces stereochemical complexity, as biological activity often exhibits enantioselectivity. Computational analyses of related THIQ-carboxylic acid hybrids indicate moderate lipophilicity (cLogP ~0.5 to 2.0) and topological polar surface areas (TPSA) around 40-50 Ų, suggesting potential for central nervous system penetration [6].
The exploration of THIQ derivatives in medicinal chemistry spans over a century, rooted in natural product isolation and evolving through sophisticated synthetic methodologies. The Pictet-Spengler condensation, discovered in 1911, provided the foundational route to THIQ scaffolds via acid-catalysed cyclisation between β-phenylethylamines and aldehydes [4]. This reaction enabled the synthesis of racemic 1-substituted THIQs, exemplified by the formation of THIQ 20 from phenylethylamine 19 and dimethoxymethane under aqueous HCl [4]. For decades, this method dominated THIQ synthesis but faced limitations in stereocontrol and functional group tolerance.
Significant advances emerged in the late 20th century with catalytic asymmetric variants and alternative cyclisation strategies. The Bischler-Napieralski reaction offered a complementary approach involving cyclodehydration of N-acyl-β-phenylethylamines using potent dehydrating agents (POCl₃, P₂O₅) to form 3,4-dihydroisoquinolines, followed by reduction to THIQs [4]. Modern adaptations have integrated this with catalytic hydrogenation and asymmetric transfer hydrogenation (ATH), as demonstrated in the biomimetic synthesis of Dysoxylum alkaloids 71a–i using (R,R)-RuTsDPEN 69 as a chiral catalyst [4]. Microwave-assisted synthesis further revolutionised the field, dramatically reducing reaction times – e.g., achieving 98% yield in 15 minutes for 1-phenyl-THIQ 48 from 2-(3,4-dimethoxyphenyl)ethylamine 25 and benzaldehyde 47 under trifluoroacetic acid (TFA) catalysis [4].
Pharmacophore development progressed empirically through structure-activity relationship (SAR) studies. Early natural products like saframycin A 4 and quinocarcin 2 revealed the importance of the THIQ core for DNA interaction and cytotoxicity [4]. Subsequent medicinal chemistry campaigns systematically explored substituent effects, particularly at the C1 and N2 positions. The incorporation of carboxylic acid functionalities, as seen in the subject compound, emerged as a strategy to enhance solubility, introduce hydrogen-bonding capacity, and mimic endogenous neurotransmitters like glutamate. This evolution culminated in sophisticated hybrid molecules such as tetrahydroisoquinolin-2-yl-(quinazolin-4-yl) methanones investigated as cancer growth inhibitors [10].
The THIQ scaffold demonstrates compelling therapeutic potential in neurodegenerative and metabolic disorders, attributable to its versatile pharmacodynamic profile. In neurodegenerative contexts, THIQ derivatives exhibit multi-target activities addressing complex pathologies:
In metabolic disorders, THIQ derivatives show promise as modulators of key pathways:
Table 2: Therapeutic Applications of Tetrahydroisoquinoline Derivatives in Selected Disorders
Disorder Category | Molecular Target | Biological Effect | Exemplary Compound/Class | Reference |
---|---|---|---|---|
Neurodegenerative | GluN2C/D-containing NMDA-R | Subunit-selective negative allosteric modulation; neuroprotection | Pyrazoline-containing dihydroquinolines (IC₅₀ 0.17–0.22 µM) | [3] |
Apoptotic pathways | ROS reduction, GSH elevation, BDNF upregulation | 3,4-Dihydroisoquinoline 6a-1 (antidepressant candidate) | [7] | |
Sigma receptors | Neurotransmission modulation, neuroprotection | Sigma-1 selective THIQ analogues | [8] | |
Metabolic | DPP-4 enzyme | Inhibition of glucagon-like peptide-1 (GLP-1) degradation | THIQ-3-carboxylic acid derivatives | [4] |
Sigma receptors | Regulation of insulin secretion, lipid metabolism | Sigma ligand BD1008 analogues | [8] |
The structural adaptability of the THIQ scaffold facilitates optimisation for specific therapeutic applications. The introduction of the propanoic acid moiety in 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride enhances hydrogen-bonding capacity and solubility, potentially improving target engagement in both neurological and metabolic contexts. Its chiral centre allows exploration of stereospecific effects, as evidenced by the superior activity of the S-enantiomer in GluN2C/D modulators [3]. Future directions include exploiting these properties for dual-target ligands addressing comorbidities like depression with metabolic syndrome.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0